molecular formula C13H21BrCl2N2 B2746773 (1R*,4R*)-N1-(2-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286274-31-4

(1R*,4R*)-N1-(2-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2746773
CAS No.: 1286274-31-4
M. Wt: 356.13
InChI Key: JPHYOXUCAPOPEV-KBTGPXOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R*,4R*)-N1-(2-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with a bromobenzyl group and two amine groups, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-(2-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:

    Starting Materials: Cyclohexane-1,4-diamine and 2-bromobenzyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-N1-(2-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents like water or ethanol.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Benzyl-substituted cyclohexane-1,4-diamine.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

(1R*,4R*)-N1-(2-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-(2-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride**
  • (1R,4R)-N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride**
  • (1R,4R)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride**

Uniqueness

(1R*,4R*)-N1-(2-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it distinct from its analogs with different substituents, potentially offering unique advantages in specific applications.

Properties

IUPAC Name

4-N-[(2-bromophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2.2ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;;/h1-4,11-12,16H,5-9,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHYOXUCAPOPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=CC=C2Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.